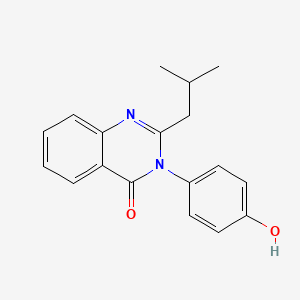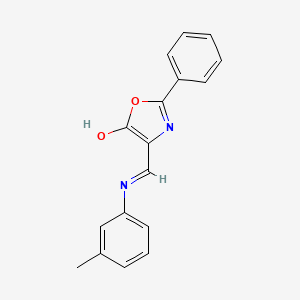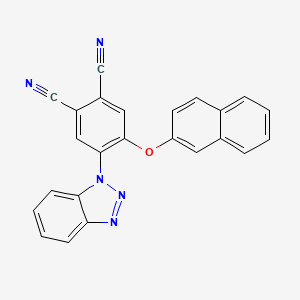
3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone typically involves the condensation of 4-hydroxybenzaldehyde with isobutylamine, followed by cyclization with anthranilic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The final product is obtained after purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Ether or ester derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- 3-(4-Hydroxyphenyl)-2-isopropyl-4(3H)-quinazolinone
- 3-(4-Hydroxyphenyl)-2-methyl-4(3H)-quinazolinone
- 3-(4-Hydroxyphenyl)-2-ethyl-4(3H)-quinazolinone
Comparison: While these compounds share a similar quinazolinone core, the variation in the alkyl substituent at the 2-position can significantly influence their biological activity and pharmacokinetic properties. 3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone is unique due to its isobutyl group, which may confer distinct steric and electronic effects, potentially enhancing its binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-(2-methylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)11-17-19-16-6-4-3-5-15(16)18(22)20(17)13-7-9-14(21)10-8-13/h3-10,12,21H,11H2,1-2H3 |
InChI Key |
RLCCIQDXTQETTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(4-sulfamoylbenzyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919349.png)
![2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14919351.png)
![N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide](/img/structure/B14919355.png)
![4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile](/img/structure/B14919363.png)
![ethyl 4-[(1-oxo-4-phenylphthalazin-2(1H)-yl)methyl]benzoate](/img/structure/B14919374.png)
![methyl 3-({[N-(furan-2-ylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B14919380.png)
![4-methoxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B14919382.png)

![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14919396.png)

![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14919402.png)
![Dimethyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate](/img/structure/B14919406.png)
![N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14919413.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14919415.png)
